molecular formula C10H4ClF3N4O3S B3538458 4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B3538458
M. Wt: 352.68 g/mol
InChI Key: GJZHYHATGFORGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CF3-NTB and has been synthesized using different methods.

Scientific Research Applications

CF3-NTB has been extensively studied for its potential applications in various fields. One of the significant applications of CF3-NTB is in the development of fluorescent probes for imaging biological systems. CF3-NTB has been shown to have high photostability and excellent fluorescence properties, making it an ideal candidate for imaging applications.

Mechanism of Action

The mechanism of action of CF3-NTB is not well understood. However, studies have suggested that CF3-NTB may interact with proteins and enzymes in biological systems, leading to changes in their activity and function.
Biochemical and Physiological Effects:
CF3-NTB has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that CF3-NTB can inhibit the activity of certain enzymes, such as proteases and phosphatases. Additionally, CF3-NTB has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CF3-NTB has several advantages for use in lab experiments. It has high photostability, excellent fluorescence properties, and can be easily synthesized using different methods. However, CF3-NTB also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for CF3-NTB research. One potential direction is the development of new fluorescent probes based on CF3-NTB for imaging biological systems. Another potential direction is the investigation of the mechanism of action of CF3-NTB and its interactions with proteins and enzymes. Additionally, further studies are needed to determine the potential toxicity of CF3-NTB and its effects on biological systems.
Conclusion:
In conclusion, CF3-NTB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CF3-NTB has been synthesized using different methods and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of CF3-NTB in various fields.

properties

IUPAC Name

4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3N4O3S/c11-4-1-2-5(6(3-4)18(20)21)7(19)15-9-17-16-8(22-9)10(12,13)14/h1-3H,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZHYHATGFORGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

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